molecular formula C23H24N2O3S2 B2733028 (Z)-6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide CAS No. 303792-93-0

(Z)-6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide

Cat. No. B2733028
CAS RN: 303792-93-0
M. Wt: 440.58
InChI Key: BBQVWLIXFPVEJI-SILNSSARSA-N
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Description

“(Z)-6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide” is a chemical compound. It is related to a class of compounds known as glitazones . Glitazones are a type of drug used in the treatment of diabetes .


Synthesis Analysis

The synthesis of similar compounds involves the use of 4-methoxybenzylidene groups to block the free hydroxyl groups of D-glucuronic acid . The relative rates of acid-catalyzed hydrolysis of several benzyl esters of D-glucuronic acid were determined .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . The compound has a linear formula of C15H16N2O3S .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the microwave heating effect of N-(4-methoxybenzylidene)-4-butylaniline in liquid crystalline and isotropic phases has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, N-(4-Methoxybenzylidene)aniline has a melting point of 63°C and a molecular weight of 304.37 .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated thiazolidinone derivatives for their antimicrobial properties. These compounds show promising activity against a range of bacterial and fungal pathogens. Notably, some derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with minimum inhibitory concentrations (MICs) comparable to standard drugs like Ampicillin and Ciprofloxacin. The activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been highlighted in several studies, indicating these compounds' potential as novel antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017; Pansare & Shinde, 2015).

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer potential. Studies demonstrate that certain derivatives possess considerable anticancer activity, with some showing selective toxicity towards cancer cell lines such as human colon cancer cells. The structure-activity relationship (SAR) analysis reveals that specific substitutions on the thiazolidinone ring significantly influence the compounds' anticancer efficacy. This suggests these derivatives could serve as a basis for developing new anticancer drugs (Deep et al., 2016).

Molecular Structure and Docking Studies

Research on the molecular structure of thiazolidinone derivatives, including X-ray diffraction and DFT studies, provides insight into their reactivity and interaction with biological targets. Molecular docking studies suggest these compounds have favorable interactions with microbial and cancer targets, supporting their antimicrobial and anticancer activities. These studies are crucial for understanding the molecular basis of the biological activities observed and for guiding the design of more potent derivatives (Delgado et al., 2005; Mary et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, (Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione has been found to be orally active and used in the treatment of Concanavalin A-Induced Acute Liver Injury of BALB/c Mice .

Future Directions

The future directions of research on similar compounds involve further investigation into their potential therapeutic uses . For instance, the discovery of (Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione as a readily available and orally active glitazone for the treatment of Concanavalin A-Induced Acute Liver Injury of BALB/c Mice suggests potential future directions for research .

properties

IUPAC Name

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-28-19-13-11-17(12-14-19)16-20-22(27)25(23(29)30-20)15-7-3-6-10-21(26)24-18-8-4-2-5-9-18/h2,4-5,8-9,11-14,16H,3,6-7,10,15H2,1H3,(H,24,26)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQVWLIXFPVEJI-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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